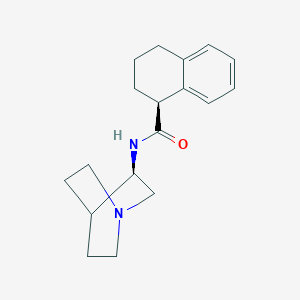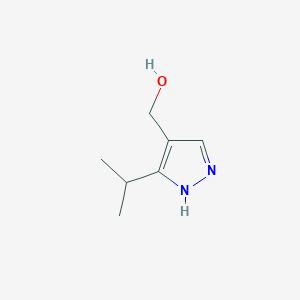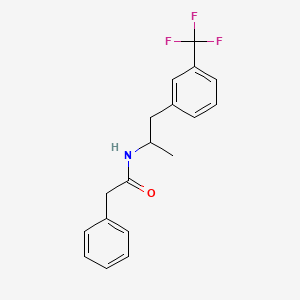
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a trifluoromethyl group attached to a phenethyl backbone, which is further connected to a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylbenzene and phenylacetic acid.
Formation of Intermediate: The alpha-methyl-m-trifluoromethylbenzene is first converted to an intermediate compound through a series of reactions, which may include halogenation and subsequent substitution reactions.
Amidation Reaction: The intermediate is then reacted with phenylacetic acid or its derivatives under appropriate conditions to form the final amide product. This step often involves the use of coupling reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability
Eigenschaften
CAS-Nummer |
21015-09-8 |
|---|---|
Molekularformel |
C18H18F3NO |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
2-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C18H18F3NO/c1-13(22-17(23)12-14-6-3-2-4-7-14)10-15-8-5-9-16(11-15)18(19,20)21/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
UMRKULZQEPEFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
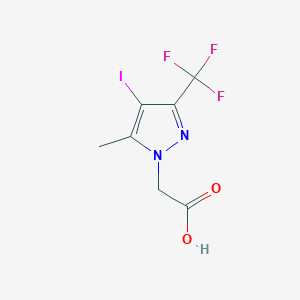

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
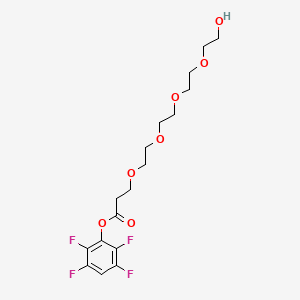
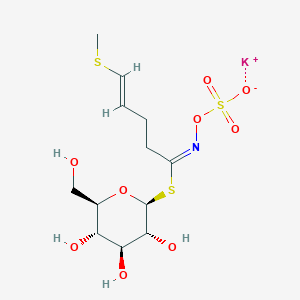
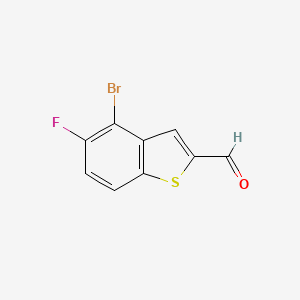
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)

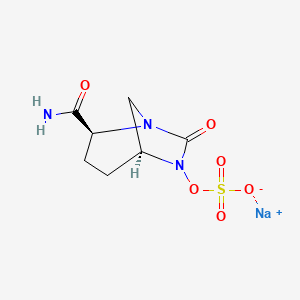

![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
